2-Butanol, 3-hydroperoxy-3-methyl-
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Overview
Description
2-Butanol, 3-hydroperoxy-3-methyl- is an organic compound with the molecular formula C5H12O2 It is a secondary alcohol with a hydroperoxy group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanol, 3-hydroperoxy-3-methyl- can be achieved through the hydroperoxidation of 3-methyl-2-butanol. This process typically involves the reaction of 3-methyl-2-butanol with hydrogen peroxide (H2O2) in the presence of an acid catalyst, such as sulfuric acid (H2SO4), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydroperoxidation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Butanol, 3-hydroperoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to 3-methyl-2-butanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2), and catalysts like manganese dioxide (MnO2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: 3-methyl-2-butanol.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
2-Butanol, 3-hydroperoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Butanol, 3-hydroperoxy-3-methyl- involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .
Comparison with Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group instead of a hydroperoxy group.
2-Butanol: A simpler secondary alcohol without the methyl and hydroperoxy substitutions.
tert-Butyl hydroperoxide: Another hydroperoxy compound with different structural features.
Uniqueness: Its ability to generate ROS makes it particularly interesting for research in oxidative stress and related fields .
Properties
CAS No. |
61040-97-9 |
---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-hydroperoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H12O3/c1-4(6)5(2,3)8-7/h4,6-7H,1-3H3 |
InChI Key |
SAXHQAUHEBEDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OO)O |
Origin of Product |
United States |
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